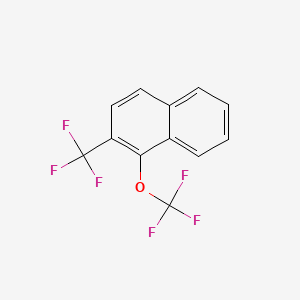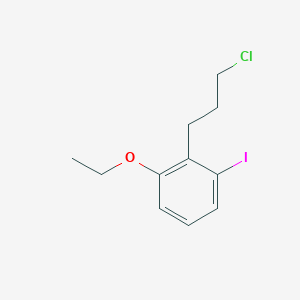![molecular formula C9H16O2 B14051395 1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
1-[4-(Hydroxymethyl)cyclohexyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Hydroxymethyl)cyclohexyl]ethanone is an organic compound with the molecular formula C9H16O2 It features a cyclohexane ring substituted with a hydroxymethyl group and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexene to produce acetylcyclohexane, which is then further reacted to introduce the hydroxymethyl group . The reaction typically involves the use of solvents like diethyl ether (Et2O) and water (H2O), followed by drying and fractionation under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products:
Oxidation: Formation of 1-[4-(Carboxymethyl)cyclohexyl]ethanone.
Reduction: Formation of 1-[4-(Hydroxymethyl)cyclohexyl]ethanol.
Substitution: Formation of various substituted cyclohexyl ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(Hydroxymethyl)cyclohexyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(Hydroxymethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexylethanone: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)acetophenone: Contains a phenyl ring instead of a cyclohexane ring.
Uniqueness: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone is unique due to the presence of both a hydroxymethyl group and an ethanone group on a cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-[4-(hydroxymethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(11)9-4-2-8(6-10)3-5-9/h8-10H,2-6H2,1H3 |
InChI-Schlüssel |
VLUCDJNYKAGMSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCC(CC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



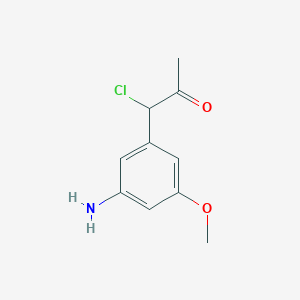
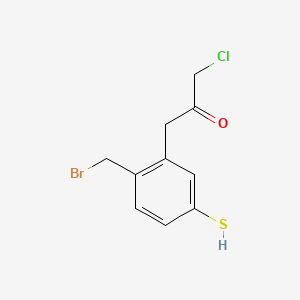
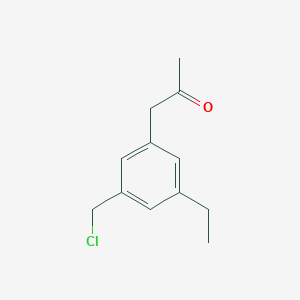
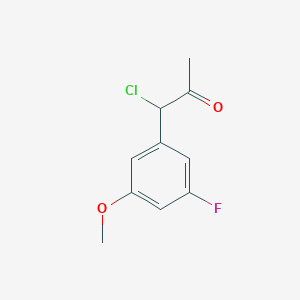

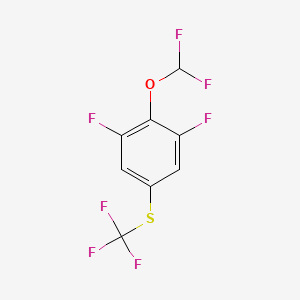

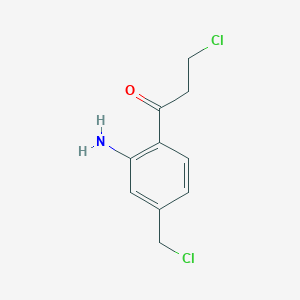
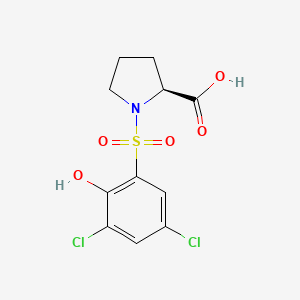
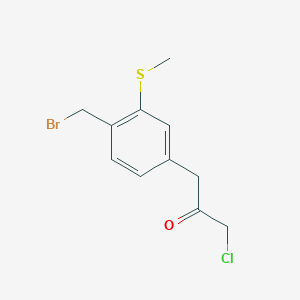
![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
